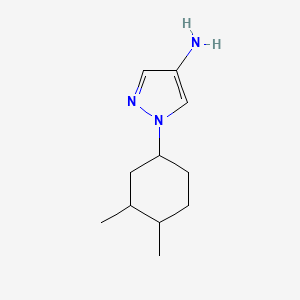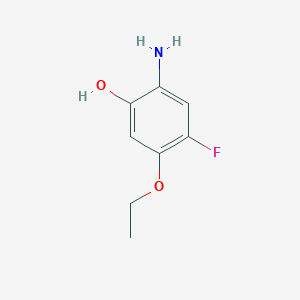![molecular formula C7H12ClIO2 B13076840 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is an organic compound characterized by its unique structure, which includes an oxetane ring and halogenated side chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methylpropene and iodine.
Halogenation: The first step involves the halogenation of 3-chloro-2-methylpropene to introduce the iodine atom. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Oxetane Formation: The halogenated intermediate is then reacted with an oxetane precursor under basic conditions to form the desired oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear or cyclic products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its halogenated side chains and oxetane ring are of particular interest for designing new pharmaceuticals with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism by which 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane exerts its effects depends on the specific application. In chemical reactions, the halogen atoms and oxetane ring play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(1-Bromo-3-iodo-2-methylpropan-2-yl)oxy]oxetane: Similar structure but with a bromine atom instead of chlorine.
3-[(1-Chloro-3-fluoro-2-methylpropan-2-yl)oxy]oxetane: Similar structure but with a fluorine atom instead of iodine.
3-[(1-Chloro-3-iodo-2-ethylpropan-2-yl)oxy]oxetane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is unique due to the combination of its halogenated side chains and oxetane ring. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H12ClIO2 |
|---|---|
Poids moléculaire |
290.52 g/mol |
Nom IUPAC |
3-(1-chloro-3-iodo-2-methylpropan-2-yl)oxyoxetane |
InChI |
InChI=1S/C7H12ClIO2/c1-7(4-8,5-9)11-6-2-10-3-6/h6H,2-5H2,1H3 |
Clé InChI |
RURWVCIGUOINPL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)(CI)OC1COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


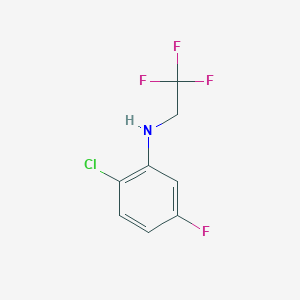
![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)

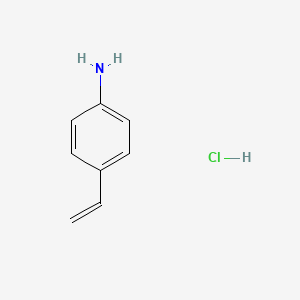


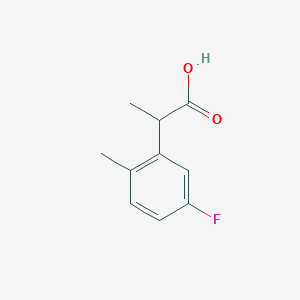
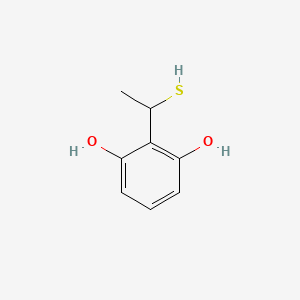
![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)

